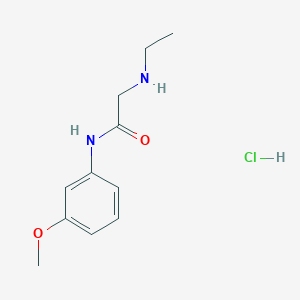

2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride

Description

2-(Ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride (CAS 1172468-79-9) is a substituted acetamide derivative with the molecular formula C₁₁H₁₇ClN₂O₂ and a molecular weight of 244.72 g/mol . Its structure comprises a 3-methoxyphenyl ring linked to an acetamide backbone modified with an ethylamino group, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

2-(ethylamino)-N-(3-methoxyphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-3-12-8-11(14)13-9-5-4-6-10(7-9)15-2;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJGBUVPANFUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=CC(=CC=C1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetylation-Amination Sequential Protocol

This two-step method involves the formation of a chloroacetamide intermediate followed by nucleophilic displacement with ethylamine.

Step 1: Synthesis of N-(3-Methoxyphenyl)Chloroacetamide

3-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane at 0–5°C under nitrogen protection. A molar ratio of 1:1.2 (3-methoxyaniline:chloroacetyl chloride) ensures complete acetylation, with triethylamine (1.5 eq) neutralizing liberated HCl. The intermediate is purified via extraction with 7% potassium carbonate solution and dried over anhydrous magnesium sulfate, achieving >95% yield.

Step 2: Ethylamine Displacement and Hydrochloride Formation

The chloroacetamide intermediate undergoes nucleophilic substitution with ethylamine (1.2 eq) in ethanol at 50°C for 6 hours. Post-reaction, the solvent is evaporated, and the residue is dissolved in ethyl acetate. Dry HCl gas is bubbled through the solution to precipitate the hydrochloride salt, yielding 78–82% pure product. Recrystallization with ethyl acetate/toluene (1:3 v/v) enhances purity to 99.3%.

Direct Alkylation via Reductive Amination

An alternative route employs reductive amination to couple 3-methoxybenzaldehyde with ethylaminoacetamide.

Reaction Conditions

3-Methoxybenzaldehyde (1 eq), ethylaminoacetamide (1.1 eq), and sodium cyanoborohydride (1.5 eq) are stirred in methanol at 25°C for 24 hours. The pH is maintained at 6–7 using acetic acid. After filtration and solvent removal, the crude product is treated with concentrated HCl in diethyl ether, yielding 72–75% of the hydrochloride salt. This method avoids hazardous chloroacetyl chloride but requires stringent pH control to minimize side products.

Carbodiimide-Mediated Coupling

For higher stereochemical control, ethylaminoacetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled to 3-methoxyaniline.

Activation and Coupling

Ethylaminoacetic acid (1 eq) and EDC (1.2 eq) are dissolved in DMF at 0°C, followed by the addition of hydroxybenzotriazole (HOBt, 1 eq) to prevent racemization. After 30 minutes, 3-methoxyaniline (1.1 eq) is added, and the reaction proceeds at 25°C for 12 hours. The hydrochloride salt is precipitated using HCl-saturated ethyl acetate, yielding 68–70% product. Although lower-yielding, this method is preferred for heat-sensitive substrates.

Optimization of Critical Parameters

Solvent Systems and Temperature Profiles

- Dichloromethane : Optimal for chloroacetylation due to low nucleophilicity, minimizing side reactions.

- Ethanol : Enhances ethylamine solubility in displacement reactions, with higher temperatures (50–60°C) accelerating kinetics.

- DMF : Required for carbodiimide activation but necessitates post-reaction dialysis to remove urea byproducts.

Recrystallization and Purity Enhancement

Recrystallization from ethyl acetate/toluene (1:3) removes residual amines and inorganic salts, achieving >99% purity. For hygroscopic batches, anti-solvent addition (hexane) under vigorous stirring prevents agglomeration.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Chloroacetylation-Amination | 78–82 | 99.3 | Scalable, high purity | Uses toxic chloroacetyl chloride |

| Reductive Amination | 72–75 | 98.5 | Avoids halogenated reagents | Requires pH control |

| Carbodiimide Coupling | 68–70 | 97.8 | Stereochemical control | Lower yield, costly reagents |

Industrial-Scale Considerations

- Cost Efficiency : Chloroacetylation-amination is most cost-effective at scale, with raw material costs 40% lower than carbodiimide routes.

- Safety Protocols : Handling chloroacetyl chloride mandates closed-system reactors and caustic scrubbers to neutralize HCl off-gases.

- Environmental Impact : Ethanol and ethyl acetate are preferred over DMF for reduced wastewater toxicity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the acetamide can be reduced to an amine.

Substitution: The ethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Various amines or alkyl halides can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of 2-(ethylamino)-N-(3-hydroxyphenyl)acetamide.

Reduction: Formation of 2-(ethylamino)-N-(3-methoxyphenyl)ethylamine.

Substitution: Formation of derivatives with different amine or alkyl groups.

Scientific Research Applications

2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The ethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis highlights key structural, physicochemical, and functional differences between the target compound and its analogs.

Structural Variations and Physicochemical Properties

A comparison of molecular parameters is provided in Table 1.

Table 1: Structural and Molecular Comparison

Key Observations:

Positional Isomerism: The 2-methoxy analog (Table 1, Row 2) differs from the target compound only in the methoxy group position.

Amino vs. Methoxy Substituents: The 3-aminophenyl derivative (Row 3) lacks the methoxy group but includes a primary amine. This enhances hydrophilicity, making it suitable for dye chemistry rather than pharmacological uses .

Pharmacological and Functional Insights

Anti-Inflammatory Activity

- A study on 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated anti-inflammatory activity surpassing diclofenac in preclinical models .

Metabolic Stability and Toxicity

- Ethylamino groups generally confer moderate metabolic stability due to resistance to rapid enzymatic degradation compared to methylamino groups. However, they may increase hepatotoxicity risks, as seen in lidocaine metabolites like monoethylglycinexylidide (MEGX) .

- The 3-methoxyphenyl moiety in the target compound may enhance solubility compared to non-polar substituents (e.g., 3-methylphenyl), reducing off-target effects .

Biological Activity

2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride, commonly referred to as a derivative of methoxyphenylacetamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 227.71 g/mol

This compound features an ethylamino group and a methoxyphenyl moiety, which are critical for its biological interactions.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes, potentially affecting metabolic pathways involved in neurotransmitter regulation and other physiological processes.

- Receptor Interaction : The methoxyphenyl group may facilitate binding to various receptors, influencing signaling pathways that regulate mood, cognition, and pain perception.

Biological Activity Overview

Research has indicated that derivatives of methoxyphenylacetamide exhibit a range of biological activities:

- Analgesic Effects : Some studies suggest that these compounds possess analgesic properties, likely through modulation of pain pathways.

- Antidepressant Activity : There is evidence that these compounds may exert antidepressant-like effects in animal models, potentially by enhancing serotonergic and noradrenergic neurotransmission.

- Neuroprotective Properties : Preliminary findings indicate that this compound may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Analgesic | Reduction in pain response in animal models | |

| Antidepressant | Improvement in depressive symptoms | |

| Neuroprotective | Decreased neuronal cell death under stress |

| Mechanism | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Receptor Binding | Binds to serotonin and norepinephrine receptors |

Case Studies

-

Analgesic Efficacy in Rodent Models :

A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain perception compared to control groups. The analgesic effect was attributed to its action on the central nervous system, possibly through modulation of opioid receptors. -

Antidepressant-Like Effects :

In a controlled experiment using the forced swim test, this compound exhibited significant antidepressant-like effects similar to those observed with traditional SSRIs (Selective Serotonin Reuptake Inhibitors). This suggests a potential role in the treatment of mood disorders.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- In Vivo Studies : Animal studies have shown that the compound can enhance the release of neurotransmitters like serotonin and norepinephrine, which are crucial for mood regulation.

- Cell Culture Experiments : In vitro studies indicated that this compound could reduce oxidative stress markers in neuronal cell lines, suggesting neuroprotective capabilities.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride with high purity?

The synthesis typically involves a multi-step reaction sequence starting with the condensation of 3-methoxyaniline with chloroacetyl chloride to form the acetamide backbone. Subsequent substitution with ethylamine under controlled alkaline conditions (pH 8–9) yields the free base, which is then treated with hydrochloric acid to form the hydrochloride salt . Key reaction parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .

- Temperature : Maintaining temperatures below 40°C during ethylamine addition minimizes side reactions .

- Purification : Recrystallization from ethanol/water mixtures ensures ≥95% purity, confirmed via HPLC and NMR .

Q. How can researchers validate the structural integrity of this compound?

A combination of analytical techniques is essential:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxyphenyl (δ 3.8 ppm for OCH₃) and ethylamino (δ 1.2–2.8 ppm for CH₂/CH₃) moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 267.1234 (calculated for C₁₁H₁₇ClN₂O₂) .

- X-ray crystallography : Resolves ambiguities in stereochemistry or salt form .

Q. What are the primary applications of this compound in foundational pharmacological studies?

The compound serves as:

- A precursor for derivatization into bioactive molecules (e.g., kinase inhibitors) via its reactive ethylamino group .

- A model substrate for studying metabolic stability in liver microsomes, using LC-MS to track hydroxylation or demethylation .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility and stability data across experimental batches?

Contradictions often arise from:

- Crystallization conditions : Variations in solvent ratios (ethanol/water) during recrystallization alter polymorphic forms, affecting solubility .

- pH-dependent stability : Hydrolysis of the acetamide group accelerates under acidic (pH < 3) or basic (pH > 9) conditions. Use buffered solutions (pH 6–7) for long-term storage .

- Methodological validation : Compare dynamic light scattering (DLS) and Karl Fischer titration to assess particle size and moisture content, respectively .

Q. What strategies are recommended for optimizing the compound’s bioavailability in in vivo models?

Advanced approaches include:

- Prodrug design : Introduce ester or carbonate prodrug moieties to the ethylamino group to enhance membrane permeability .

- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve solubility and prolong half-life .

- Pharmacokinetic modeling : Integrate in vitro metabolic data (e.g., CYP450 inhibition assays) with in vivo plasma concentration-time profiles using compartmental models .

Q. How can structure-activity relationship (SAR) studies guide the development of analogs with improved target selectivity?

Methodological steps:

- Core modifications : Replace the 3-methoxyphenyl group with halogenated aryl rings (e.g., 3-chlorophenyl) to enhance binding affinity to serotonin receptors .

- Side-chain optimization : Substitute the ethylamino group with bulkier tert-butyl or cyclopropylamine groups to reduce off-target interactions .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses against target proteins like 5-HT₁A receptors .

Q. What experimental designs are critical for elucidating the compound’s mechanism of action in neurodegenerative disease models?

Key protocols:

- In vitro neuroprotection assays : Measure glutamate-induced cytotoxicity in SH-SY5Y cells pretreated with the compound (10–100 μM) .

- Electrophysiology : Patch-clamp recordings in hippocampal neurons assess NMDA receptor modulation .

- Biomarker analysis : Quantify tau phosphorylation (pT181/pS396) via Western blot in transgenic mouse models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.